Benzene, dichlorocyclohexyl-

Beschreibung

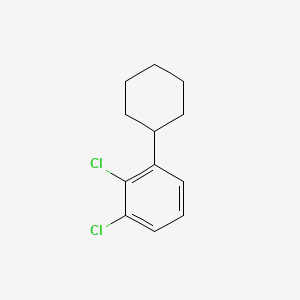

Benzene, dichlorocyclohexyl- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with two chlorine atoms and a cyclohexyl group

Eigenschaften

CAS-Nummer |

59330-98-2 |

|---|---|

Molekularformel |

C12H14Cl2 |

Molekulargewicht |

229.14 g/mol |

IUPAC-Name |

1,2-dichloro-3-cyclohexylbenzene |

InChI |

InChI=1S/C12H14Cl2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2 |

InChI-Schlüssel |

HNBHQJKIADDNFP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)C2=C(C(=CC=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzene, dichlorocyclohexyl- typically involves the chlorination of cyclohexylbenzene. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions. The reaction is usually performed at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: On an industrial scale, the production of benzene, dichlorocyclohexyl- can be achieved through a similar chlorination process. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, the separation and purification of the final product are crucial steps in the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions: Benzene, dichlorocyclohexyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4), leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atoms can be replaced by other substituents such as nitro groups (NO2) or alkyl groups ®.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nitrating agents (HNO3/H2SO4), alkylating agents (RCl/AlCl3)

Major Products:

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Nitrobenzene derivatives, alkylbenzene derivatives

Wissenschaftliche Forschungsanwendungen

Benzene, dichlorocyclohexyl- has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Employed in the study of biological pathways and as a model compound in biochemical research.

Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of benzene, dichlorocyclohexyl- involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms are replaced by other functional groups. This process is facilitated by the electron-donating properties of the cyclohexyl group, which enhances the reactivity of the benzene ring. Additionally, the compound can participate in redox reactions, leading to the formation of various oxidation and reduction products.

Vergleich Mit ähnlichen Verbindungen

Benzene, dichlorocyclohexyl- can be compared with other similar compounds such as:

Chlorobenzene: A benzene ring with a single chlorine substituent.

Dichlorobenzene: Benzene ring with two chlorine substituents in different positions (ortho, meta, or para).

Cyclohexylbenzene: Benzene ring with a cyclohexyl group but no chlorine substituents.

Uniqueness: The presence of both chlorine atoms and a cyclohexyl group in benzene, dichlorocyclohexyl- imparts unique chemical properties, making it more reactive in electrophilic substitution reactions compared to chlorobenzene and dichlorobenzene. The cyclohexyl group also enhances the compound’s solubility in non-polar solvents, making it more versatile in various applications.

Biologische Aktivität

Benzene, dichlorocyclohexyl- (often referred to as dichlorocyclohexylbenzene) is a chlorinated aromatic compound with significant industrial applications. Its biological activity is of interest due to its potential effects on human health and the environment. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

Dichlorocyclohexylbenzene is characterized by a benzene ring substituted with two chlorine atoms and a cyclohexyl group. The presence of chlorine atoms significantly influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of dichlorocyclohexylbenzene can be categorized into several areas:

- Toxicity : Studies have indicated that exposure to dichlorobenzenes, including dichlorocyclohexylbenzene, can lead to adverse health effects. Acute exposure may cause respiratory issues, skin irritation, and central nervous system effects. Chronic exposure has been linked to liver and kidney damage.

- Metabolism : The metabolism of dichlorobenzenes involves hydroxylation and conjugation, resulting in the formation of less toxic metabolites that are excreted in urine. The metabolic pathways vary among species, influencing the toxicity profile.

- Environmental Impact : Dichlorocyclohexylbenzene is persistent in the environment and can bioaccumulate in aquatic organisms. Its degradation in microbial communities has been studied using bioelectrochemical systems, which showed promising results in degrading this compound while generating energy.

Case Studies

-

Microbial Degradation :

A study utilizing microbial fuel cells (MFC) demonstrated the degradation of benzene derivatives, including dichlorobenzenes. The research revealed that specific microbial communities could effectively metabolize these compounds, leading to their complete removal from contaminated environments. The highest power density recorded was 120 mW/m² during the degradation process, indicating efficient energy recovery alongside pollutant removal . -

Toxicological Assessment :

Research has shown that acute inhalation exposure to dichlorobenzenes at concentrations between 30-60 ppm can lead to significant health effects in humans, including respiratory distress and neurological symptoms. Long-term studies have indicated potential carcinogenic effects associated with chronic exposure to chlorinated benzenes .

Table 1: Summary of Biological Effects

Table 2: Microbial Community Analysis for Benzene Degradation

| Microbial Species | Role in Degradation | Power Density (mW/m²) |

|---|---|---|

| Citrobacter freundii | Petroleum degrader | 120 |

| Arcobacter faecis | Electroactive species | 120 |

| Mixed Community | Enhanced degradation efficiency | 120 |

Q & A

Q. What are the recommended synthetic routes for producing dichlorocyclohexylbenzene, and how can reaction conditions be optimized?

Dichlorocyclohexylbenzene can be synthesized via electrophilic aromatic substitution or halogenation of cyclohexylbenzene derivatives. Optimization involves controlling temperature (e.g., maintaining 40–60°C to avoid side reactions) and using catalysts like AlCl₃ to enhance regioselectivity. Purity is confirmed via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, with emphasis on distinguishing isomers using 2D-NMR techniques (e.g., COSY, HSQC) .

Q. How can the molecular structure and electronic properties of dichlorocyclohexylbenzene be characterized?

Structural characterization employs X-ray crystallography for solid-state analysis and density functional theory (DFT) calculations to predict electronic distributions. Spectroscopic methods like UV-Vis (259.3 nm laser ionization) and infrared (IR) spectroscopy identify functional groups and π-π* transitions. Polarization effects from substituents (e.g., chlorine atoms) are quantified using dipole moment measurements .

Q. What analytical techniques are suitable for detecting trace impurities in dichlorocyclohexylbenzene samples?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for detecting sub-ppm impurities. Matrix-matched calibration standards minimize matrix effects, while collision-induced dissociation (CID) in MS/MS aids in identifying structural analogs .

Advanced Research Questions

Q. How can conflicting toxicity data for dichlorocyclohexylbenzene be resolved across studies?

Discrepancies often arise from variations in exposure models (e.g., in vitro vs. in vivo) or metabolite profiling. A tiered approach is recommended:

- Tier 1: Validate assays using EPA ToxCast data and cross-reference with PubChem’s toxicological databases .

- Tier 2: Conduct metabolomics studies (e.g., LC-HRMS) to identify reactive intermediates like epoxides or quinones, which may explain species-specific toxicity .

- Tier 3: Apply adverse outcome pathways (AOPs) to link molecular initiating events (e.g., DNA adduct formation) to apical effects .

Q. What experimental designs are effective for studying solvent-cluster interactions involving dichlorocyclohexylbenzene?

Supersonic jet expansion coupled with laser ionization (259.3 nm) allows real-time observation of binary or ternary clusters (e.g., benzene-water-methanol). Seed ratios (e.g., 1:10:5 benzene:He:methanol) and stagnation pressures (2 atm) optimize cluster formation. Polarization effects from dichlorocyclohexyl substituents enhance van der Waals interactions, detectable via shifts in ion mobility spectrometry (IMS) drift times .

Q. How do steric and electronic effects of dichlorocyclohexyl groups influence regioselectivity in cross-coupling reactions?

Steric bulk from cyclohexyl groups directs coupling to para positions, verified by Hammett σ⁺ constants. Electronic effects are probed via cyclic voltammetry (e.g., E₁/₂ shifts for oxidation peaks) and computational studies (NBO analysis). Palladium-catalyzed Suzuki-Miyaura reactions show higher yields with electron-deficient arylboronic acids due to enhanced transmetallation kinetics .

Q. What strategies mitigate artifacts in environmental sampling of dichlorocyclohexylbenzene degradation products?

Solid-phase microextraction (SPME) fibers coated with polydimethylsiloxane/divinylbenzene (PDMS/DVB) minimize co-extraction of humic acids. Artifact correction involves spike-and-recovery experiments with isotopically labeled analogs (e.g., ¹³C-dichlorocyclohexylbenzene) and blank subtraction during GC-MS analysis .

Methodological Notes

- Data Validation: Cross-reference thermodynamic data (e.g., ΔfH°gas = -32.62 kJ/mol) with NIST Chemistry WebBook entries and replicate measurements using bomb calorimetry .

- Toxicity Screening: Utilize EPA’s CompTox Dashboard for predictive models (e.g., QSAR) and prioritize in vitro assays aligned with OECD Test Guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.